Cas no 165682-86-0 (2-(3-Nitrophenylamino)thiazole-4-carboxylic acid)
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-nitrophenylamino)thiazole-4-carboxylic acid
- 2-(3-Nitro-phenylamino)-thiazole-4-carboxylic acid
- 2-(3-nitroanilino)-1,3-thiazole-4-carboxylic acid
- 2-(3-nitrophenylamino)-thiazole-4-carboxylic acid
- 2-((3-Nitrophenyl)amino)thiazole-4-carboxylic acid
- 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid
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- MDL: MFCD04117337
- Inchi: 1S/C10H7N3O4S/c14-9(15)8-5-18-10(12-8)11-6-2-1-3-7(4-6)13(16)17/h1-5H,(H,11,12)(H,14,15)
- InChI Key: WEPZWONPRBMLCG-UHFFFAOYSA-N
- SMILES: S1C=C(C(=O)O)N=C1NC1C=CC=C(C=1)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 336
- XLogP3: 2.5
- Topological Polar Surface Area: 136
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 020726-250mg |
2-(3-Nitro-phenylamino)-thiazole-4-carboxylic acid |
165682-86-0 | 250mg |
£160.00 | 2022-03-01 | ||
| Fluorochem | 020726-1g |
2-(3-Nitro-phenylamino)-thiazole-4-carboxylic acid |
165682-86-0 | 1g |
£372.00 | 2022-03-01 | ||
| Fluorochem | 020726-2g |
2-(3-Nitro-phenylamino)-thiazole-4-carboxylic acid |
165682-86-0 | 2g |
£598.00 | 2022-03-01 | ||
| Chemenu | CM507590-1g |
2-((3-Nitrophenyl)amino)thiazole-4-carboxylicacid |
165682-86-0 | 97% | 1g |
$544 | 2022-09-29 | |
| Ambeed | A703036-1g |
2-((3-Nitrophenyl)amino)thiazole-4-carboxylic acid |
165682-86-0 | 97% | 1g |
$555.0 | 2024-04-23 | |
| abcr | AB475013-1 g |
2-(3-Nitro-phenylamino)-thiazole-4-carboxylic acid |
165682-86-0 | 1g |
€1,050.10 | 2023-04-21 | ||
| abcr | AB475013-1g |
2-(3-Nitro-phenylamino)-thiazole-4-carboxylic acid; . |
165682-86-0 | 1g |
€1050.10 | 2025-03-19 |
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid Suppliers
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
Additional information on 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid
Introduction to 2-(3-Nitrophenylamino)thiazole-4-carboxylic Acid (CAS No. 165682-86-0)
2-(3-Nitrophenylamino)thiazole-4-carboxylic acid, with the chemical identifier CAS No. 165682-86-0, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the thiazole family, which is renowned for its diverse biological activities and applications in medicinal chemistry. The presence of both a nitro group and an amino group in its molecular structure imparts unique reactivity and potential therapeutic benefits, making it a subject of extensive interest in academic and industrial research.
The molecular structure of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid consists of a thiazole ring substituted at the 4-position with a carboxylic acid group and at the 2-position with a 3-nitrophenylamino group. This specific arrangement of functional groups contributes to its distinct chemical properties, including solubility, stability, and interaction with biological targets. The nitro group, in particular, is known for its ability to participate in redox reactions, which can be exploited in the design of bioactive molecules.
In recent years, there has been a growing interest in thiazole derivatives due to their potential applications in drug discovery. Thiazole-based compounds have shown promise in various therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer treatments. The unique structural features of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid make it a valuable scaffold for developing novel pharmacological agents. Researchers have been exploring its derivatives to enhance pharmacokinetic properties and improve therapeutic efficacy.
One of the most compelling aspects of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid is its versatility in chemical modifications. The carboxylic acid group at the 4-position can be readily functionalized to introduce additional biological activity or improve drug-like properties. Similarly, the 3-nitrophenylamino group offers opportunities for further derivatization, allowing chemists to tailor the compound for specific biological targets. These modifications have led to the discovery of several promising lead compounds that are being evaluated in preclinical studies.
Recent studies have highlighted the potential of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid as an intermediate in the synthesis of more complex molecules. For instance, researchers have utilized this compound to develop novel inhibitors targeting enzymes involved in cancer metabolism. The thiazole core is particularly interesting because it mimics natural biomolecules and can interact with biological pathways in a predictable manner. This has opened up new avenues for developing targeted therapies that are more effective and have fewer side effects.
The nitro group in the molecular structure also plays a crucial role in the reactivity of this compound. Nitroaromatic compounds are known for their ability to undergo reduction or oxidation reactions, which can be harnessed to develop prodrugs or activatable molecules. In one notable study, researchers demonstrated that derivatives of 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid could be converted into active forms within biological systems, enhancing their therapeutic potential. This finding underscores the importance of understanding redox chemistry in drug design.
Another area where this compound has shown promise is in the development of antimicrobial agents. The combination of a thiazole ring and a nitrophenylamino group provides a unique scaffold that can disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways. Preliminary studies have indicated that certain derivatives exhibit potent activity against Gram-positive bacteria, making them attractive candidates for further development into novel antibiotics.
The synthetic routes to 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid have also been optimized for efficiency and scalability. Modern synthetic methodologies allow for the rapid construction of complex thiazole derivatives without compromising purity or yield. These advancements have made it feasible to produce large quantities of this compound for both research and commercial purposes, facilitating its use in drug discovery programs worldwide.
In conclusion, 2-(3-Nitrophenylamino)thiazole-4-carboxylic acid (CAS No. 165682-86-0) is a versatile and promising compound with significant applications in pharmaceutical research. Its unique structural features and reactivity make it an excellent scaffold for developing novel bioactive molecules. The growing body of research on thiazole derivatives continues to uncover new therapeutic possibilities, positioning this compound as a key player in future drug development efforts.
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